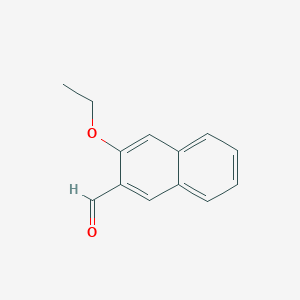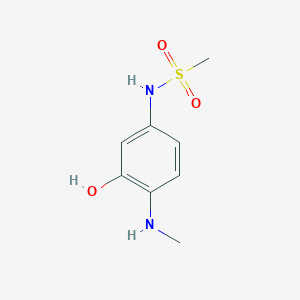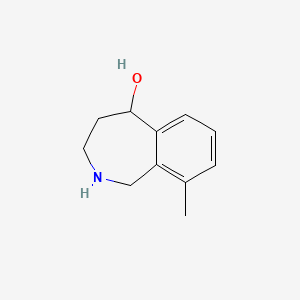
3'-Deoxy-3',5-difluorocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-3’,5-difluorocytidine is a synthetic nucleoside analogue. It belongs to the class of purine nucleoside analogues, which are known for their broad antitumor activity. This compound is particularly notable for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’,5-difluorocytidine typically involves the fluorination of cytidine derivatives. One common method includes the use of hexamethyldisilazane and ammonium sulfate to prepare the cytosine derivative, followed by fluorination using reagents like Me3SiOTf (trimethylsilyl trifluoromethanesulfonate) in the presence of anisole . The reaction conditions often involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’,5-difluorocytidine follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure purity and yield. The final product is typically purified through crystallization and filtration techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’,5-difluorocytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside, altering its biological activity.
Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized nucleosides.
Scientific Research Applications
3’-Deoxy-3’,5-difluorocytidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry to study nucleoside analogues.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The primary mechanism by which 3’-Deoxy-3’,5-difluorocytidine exerts its effects is through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, causing chain termination. This leads to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
3’-Deoxy-3’,5-difluorocytidine is unique among nucleoside analogues due to its specific fluorination pattern, which enhances its stability and biological activity. Similar compounds include:
2’,2’-Difluoro-2’-deoxycytidine: Another fluorinated nucleoside with similar anticancer properties.
3’-Azido-3’-deoxy-5-fluorocytidine: A cytidine derivative used in click chemistry.
These compounds share similar mechanisms of action but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C9H11F2N3O4 |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-6(16)5(11)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17) |
InChI Key |
KHGOGZGLQQVORD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)F)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)
![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)







![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)


